1-Isothiocyanato-2,2-dimethylpropane

Overview

Description

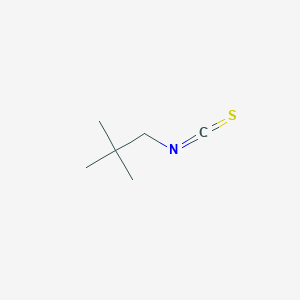

1-Isothiocyanato-2,2-dimethylpropane is a chemical compound with the CAS Number: 25343-65-1 . It has a molecular weight of 129.23 and is a liquid at room temperature .

Synthesis Analysis

A novel synthesis method for isothiocyanates, including this compound, has been developed . This method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 129.23 .Scientific Research Applications

Synthesis and Crystal Structure

- Synthesis and Crystal Structure Analysis : The compound 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap, is prepared through the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate. This research offers insights into the crystal structures and thermodynamic properties of the compound and its isomers, which are relevant for further investigations into their tautomerization (Yu Guan-ping et al., 2011).

Enumeration of Isomers

- Enumeration of Non-Rigid Isomers : The study discusses the use of different figure-inventories in enumerating non-rigid isomers derived from 2,2-diphenyl and 2,2-dimethylpropane, highlighting a methodology for understanding the structural and conformational variations in such compounds (S. Fujita, 1990).

Structural Characterization and Thermal Decomposition

- Structural Characterization and Thermal Decomposition Studies : Investigations into the synthesis, structure, and thermal decomposition of iodine inclusion compounds in the 2,2-dimethylpropane-1,3-diamine/HI/I2 system provide valuable insights. These studies contribute to the understanding of the structural characteristics and decomposition behaviors of related compounds (M. V. Megen et al., 2014).

Conformational and Topological Classification

- Conformational and Topological Classification : Research on the reaction of 2,2-dimethylpropane-1,3-diamine with hydrochloric acid offers insights into the conformational analysis and topological classification of different salts in the system. This includes studies on crystallography, spectroscopy, and thermal analysis, advancing our understanding of hydrogen-bonded salt structures and their properties (Jaqueline Heimgert et al., 2022).

Vibrational Spectra Analysis

- Vibrational Spectra and Conformational Behavior : The study of vibrational spectra, such as infrared and Raman spectra, of compounds like 1-chloro-2,2-dimethylpropane, enhances our understanding of their molecular structures and conformational behaviors (G. A. Crowder & Way-Yu Lin, 1980).

Catalytic Reactions and Isomerization

- Catalytic Reactions and Isomerization : Investigations into the reactions of 2,2-dimethylpropane with elements like dihydrogen over catalysts provide insights into the catalytic behaviors and isomerization processes of these compounds. This research is crucial for understanding the mechanisms and efficiencies of such reactions inindustrial and chemical processes (W. Juszczyk et al., 1996).

Skeletal Rearrangement Reactions

- Investigation of Skeletal Rearrangement Reactions : Studies on the skeletal rearrangement reactions of alkanes like 2,2-dimethylpropane over various catalysts contribute to the understanding of the underlying mechanisms, such as carbene intermediates and external migration pathways, which are fundamental to chemical synthesis and transformation processes (A. Sárkány, 1986).

Isothiocyanates in Disease Prevention

- Isothiocyanates in Disease Prevention and Therapy : Research on isothiocyanates, including compounds like 1-isothiocyanato-4-(methylsulfinyl) butane, highlights their potential in preventing and treating diseases. Clinical trials with these compounds suggest their utility in disease mitigation efforts, providing a basis for incorporating them into larger human health strategies (D. Palliyaguru et al., 2018).

Catalytic Activity in Hydrogenolysis

- Study of Hydrogenolysis over Rhodium Catalysts : The hydrogenolysis of neopentane (2,2-dimethylpropane) over rhodium catalysts offers insights into the catalytic activity and selectivity of such processes, which are significant for applications in chemical synthesis and energy production (T. T. Wong & W. Sachtler, 1993).

Conformational Preferences in Nanotubes

- Conformational Study in Nanotubes : The structural and conformational study of 2,2-dimethylpropane in carbon nanotubes reveals how the barrier to hindered rotation around the C-C bond changes with the diameter of the nanotube. This research is pivotal for understanding molecular behaviors in confined spaces, which has implications in nanotechnology and materials science (V. Kuznetsov, 2014).

Synthesis for Fluorescent Sensors

- Synthesis for Fluorescent Sensor Development : The development of a microwave-assisted synthesis procedure for ethynylaryl boronates, using 2,2-dimethylpropane-1,3-diyl, facilitates the construction of boronic acid-based fluorescent sensors for carbohydrates. This represents a significant advancement in the field of sensor technology and analytical chemistry (Shilong Zheng et al., 2006).

Oxidation Studies in Reactors

- Oxidation Studies in Jet-Stirred Reactors : Research on the oxidation of neopentane in jet-stirred reactors across various conditions provides comprehensive data for kinetic modeling. This is crucial for understanding the combustion processes and for the development of efficient energy systems (P. Dagaut & M. Cathonnet, 1999).

Platinum-Like Behavior of Tungsten Carbide

- Surface Catalysis by Tungsten Carbide : Tungsten carbide's catalytic behavior, resembling that of platinum, in reactions like the isomerization of 2,2-dimethylpropane, highlights its potential in surface catalysis. This finding is significant for the development of new catalysts and industrial chemical processes (R. B. Levy & M. Boudart, 1973).

Vapor-Liquid Equilibrium Studies

- Vapor-Liquid Equilibrium Data : The study of vapor-liquid equilibrium in the carbon dioxide + 2,2-dimethylpropane system provides essential data for understanding the phase behavior of these mixtures. Such research is vital for designing and optimizing industrial separation processes (N. Shah et al., 1990).

Mechanism of Action

- Its reactivity with sulfur-centered nucleophiles, such as cysteine, plays a crucial role in its biological effects .

- DMITC’s high chemical reactivity allows it to modify proteins involved in various cellular processes .

- Additionally, DMITC affects cell cycle regulation, apoptosis, heat shock proteins, and angiogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

The safety information for 1-Isothiocyanato-2,2-dimethylpropane includes several hazard statements such as H226, H302, H312, H314, H317, H332, H334, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P333+P313, P342+P311, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Biochemical Analysis

Biochemical Properties

They exert their effects through several mechanisms, including the induction of stress response pathways that restore cellular redox and protein homeostasis .

Cellular Effects

Isothiocyanates are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Properties

IUPAC Name |

1-isothiocyanato-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOLQDSODXHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-65-1 | |

| Record name | 1-isothiocyanato-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)

![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)